molecular formula C37H62N16O8 B14236967 N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-alanyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine CAS No. 491833-11-5

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-alanyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine

Cat. No.: B14236967
CAS No.: 491833-11-5
M. Wt: 859.0 g/mol
InChI Key: BGTDRKCWGRNOLP-BLECARSGSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-alanyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound It is characterized by the presence of multiple diaminomethylidene groups and a sequence of amino acids including L-ornithine, glycine, L-proline, L-alanine, and L-phenylalanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-alanyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and subsequent deprotection steps.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-alanyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the diaminomethylidene groups or other functional groups within the peptide.

    Substitution: The amino acid residues can be substituted with other amino acids or functional groups to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used under controlled conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.

    Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction can yield peptides with modified side chains.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-alanyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-alanyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene groups may play a crucial role in binding to these targets, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-valine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-prolyl-L-alanyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

491833-11-5

Molecular Formula

C37H62N16O8

Molecular Weight

859.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C37H62N16O8/c1-21(49-33(59)27-14-8-18-53(27)28(54)20-48-30(56)23(38)11-5-15-45-35(39)40)29(55)52-26(19-22-9-3-2-4-10-22)32(58)50-24(12-6-16-46-36(41)42)31(57)51-25(34(60)61)13-7-17-47-37(43)44/h2-4,9-10,21,23-27H,5-8,11-20,38H2,1H3,(H,48,56)(H,49,59)(H,50,58)(H,51,57)(H,52,55)(H,60,61)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47)/t21-,23-,24-,25-,26-,27-/m0/s1

InChI Key

BGTDRKCWGRNOLP-BLECARSGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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